molecular formula C17H14BrNO B13768142 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 778576-04-8

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL

Cat. No.: B13768142
CAS No.: 778576-04-8
M. Wt: 328.2 g/mol
InChI Key: IRBLEEOXFMMVEF-UHFFFAOYSA-N
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Description

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is a naphthalen-1-ol derivative featuring a 2-position substituent composed of an amino group attached to a 4-bromo-phenyl-methyl moiety. This structural configuration confers unique electronic and steric properties due to the electron-withdrawing bromine atom and the aromatic naphthalene backbone. Its synthesis likely involves condensation reactions analogous to those described for structurally similar Schiff-base ligands, though its exact preparation route remains unspecified in the provided evidence .

Properties

CAS No.

778576-04-8

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

2-[amino-(4-bromophenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2

InChI Key

IRBLEEOXFMMVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Formation of the Naphthalen-1-ol Core with Bromophenyl Substitution

A common approach involves starting from 1-naphthol derivatives, which are functionalized at the 2-position to introduce the amino-(4-bromo-phenyl)-methyl substituent. One reported method is the condensation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with diamines, which forms Schiff base intermediates that can be further reduced or modified to yield the target compound or its analogs.

  • For example, refluxing 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with propane-1,3-diamine or pentane-1,3-diamine in a 1:2 molar ratio leads to Schiff bases characterized by spectroscopic methods such as UV-Vis, FT-IR, and NMR.

Aminomethylation via Halogenoacetamide Intermediates

Another key synthetic route involves the reaction of halogenoacetamides with phenolic compounds to introduce aminomethyl groups. According to patent literature, reacting 2-methoxymethyl-4-nitrophenol derivatives with bromoacetamide or iodoacetamide under reflux in dipolar aprotic solvents (e.g., acetone, ethylene glycol dimethyl ether) facilitates the formation of aminomethylated intermediates. The reaction is often catalyzed by iodide salts (e.g., sodium iodide) to improve conversion rates.

  • The reaction conditions typically involve heating at reflux temperatures in solvents with boiling points below 200 °C.
  • Bases such as sodium carbonate or potassium carbonate are used to promote rearrangement or subsequent transformations.

This methodology can be adapted for the 4-bromo-phenyl substituted naphthol by selecting appropriate halogenoacetamides and reaction conditions.

Catalytic Hydrogenation and Salt Formation

Following aminomethylation and rearrangement steps, catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure at room or slightly elevated temperature reduces nitro groups to amino groups. The free base product is sensitive to oxidation and is typically isolated as stable acid salts (e.g., hydrochloride or sulfate salts) to facilitate purification and crystallization.

  • Acid addition is carefully controlled to achieve protonation of amino groups, with typical equivalents depending on the acid's basicity.

Alternative Synthetic Routes Using Bromomethyl Scaffolds

Research has also demonstrated the use of bromomethyl-substituted scaffolds derived from Meldrum’s acid or β-keto acids for introducing brominated phenyl and amino functionalities. These methods involve:

  • Synthesis of brominated Meldrum’s acid derivatives by coupling Meldrum’s acid with bromoacetic acid.
  • Cyclocondensation reactions with thiazoline derivatives to form target compounds in moderate to high yields.
  • Subsequent functionalization steps to introduce amines or amides, using reagents such as benzoyl chloride or naphthoyl chloride.
  • Introduction of C–O linkages via reactions with phenols or naphthols in the presence of cesium carbonate in dimethylformamide at low temperature, yielding high purity products.

These approaches provide alternative pathways to synthesize complex brominated amino-naphthol derivatives.

Comparative Summary of Preparation Methods

Methodology Key Reagents and Conditions Advantages Limitations
Schiff base formation from ethanones 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone + diamines, reflux Straightforward condensation, well-characterized intermediates Requires further reduction or modification steps
Aminomethylation via halogenoacetamides 2-methoxymethyl-4-nitrophenol + bromoacetamide, iodide catalyst, reflux in dipolar aprotic solvents High conversion, catalytic iodide improves yield Sensitive to oxidation, requires hydrogenation step
Bromomethyl scaffold approach Brominated Meldrum’s acid derivatives + Δ 2-thiazolines, Cs2CO3 in DMF High yields, versatile for C–N and C–O bond formation Requires multiple purification steps, careful control to avoid epimerization

In-Depth Research Findings and Notes

  • The use of iodide catalysis in aminomethylation reactions significantly enhances the reaction rate and yield, especially when less reactive bromoacetamides are used instead of iodoacetamides.
  • Temperature control is critical during rearrangement steps; temperatures between 80 and 120 °C are optimal to avoid degradation products.
  • The isolation of amino compounds as acid salts improves stability and facilitates crystallization, which is important for handling sensitive free bases.
  • Schiff base intermediates derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone have been successfully characterized by multiple spectroscopic techniques, confirming the structural integrity of the synthesized compounds.
  • Bromomethyl scaffolds derived from Meldrum’s acid provide a robust platform for introducing diverse substituents, including amino and hydroxyl groups, allowing for structural diversification of the target molecule.

Data Table: Reaction Conditions and Yields for Key Steps

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Aminomethylation 2-methoxymethyl-4-nitrophenol + bromoacetamide + NaI Acetone or ethylene glycol dimethyl ether Reflux (~56 °C for acetone) >80 Iodide catalysis critical for yield
Rearrangement to nitroaniline Dimethylformamide + sodium carbonate Dimethylformamide 80–120 °C 75–85 Avoid >140 °C to prevent degradation
Catalytic hydrogenation Pd/C + H2 Ethanol or suitable solvent Room temperature >90 Produces free base, sensitive to oxidation
Schiff base formation 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone + diamine Ethanol or similar Reflux 70–85 Characterized by UV, FT-IR, NMR
Bromomethyl scaffold synthesis Meldrum’s acid + bromoacetic acid Suitable organic solvent Ambient to reflux 64–74 Purity of intermediates critical

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is used extensively in scientific research, particularly in the fields of chemistry and biology . Its applications include:

    Proteomics Research: Used as a reagent for studying protein interactions and functions.

    Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous naphthalen-1-ol derivatives. Key differences arise from substituent variations, which influence molecular properties, biological activity, and applications.

Structural and Molecular Comparisons

The table below highlights critical distinctions between 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound C₁₇H₁₃BrNO* ~330.20 4-bromo-phenyl Bromine enhances molecular weight and hydrophobicity; potential apoptosis induction
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-OL C₁₇H₁₃N₂O₃ 299.30 3-nitro-phenyl Nitro group increases polarity; applications in biochemical assays
(E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol C₁₇H₁₄N₂O 262.31 Phenylhydrazone Schiff-base ligand; forms bidentate metal complexes with antimicrobial activity
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride C₁₈H₁₈ClNO 307.80 p-tolyl Methyl group enhances hydrophobicity; used in receptor-binding studies
(2S)-2-Amino-2-(4-bromophenyl)ethanol C₈H₁₀BrNO 216.08 4-bromo-phenyl Smaller ethanol backbone; storage requires inert atmosphere and darkness

*Note: The molecular formula and weight of the target compound are estimated based on structural analogs due to incomplete data in the evidence.

Physicochemical Properties

  • Solubility : The bromine atom reduces water solubility compared to the polar nitro group in the 3-nitro-phenyl analog .
  • Stability : Brominated compounds often exhibit greater stability under physiological conditions than nitro derivatives, which may undergo metabolic reduction.

Q & A

Q. What are the common synthetic routes for preparing 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL?

Methodological Answer: The compound is typically synthesized via acid-catalyzed cleavage of oxazine derivatives. For example, refluxing a brominated oxazine precursor (e.g., 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine) with 20% HCl for 6 hours yields the hydrochloride salt, which is neutralized with NH4_4OH and purified via recrystallization . Key steps include:

  • Reagents : Concentrated HCl, NH4_4OH, ethyl acetate.
  • Conditions : Reflux (6 h), extraction, drying (Na2_2SO4_4), and recrystallization.
  • Yield Optimization : Adjusting reaction time and acid concentration improves purity.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol):

  • Crystal System : Triclinic (space group P1P1) with unit cell parameters a=4.8026A˚,b=10.785A˚,c=15.086A˚,α=67.64,β=79.43,γ=85.32a = 4.8026 \, \text{Å}, b = 10.785 \, \text{Å}, c = 15.086 \, \text{Å}, \alpha = 67.64^\circ, \beta = 79.43^\circ, \gamma = 85.32^\circ .
  • Hydrogen Bonding : Intramolecular O–H⋯N and intermolecular N–H⋯O interactions stabilize the crystal lattice .
  • Data Collection : Rigaku Mercury CCD diffractometer with R[F2>2σ(F2)]=0.035R[F^2 > 2\sigma(F^2)] = 0.035, ensuring high precision .

Advanced Research Questions

Q. How do steric and electronic effects of the bromophenyl group influence reactivity?

Methodological Answer: The bromine atom’s electronegativity and size alter reaction pathways:

  • Substitution Reactions : Bromine acts as a leaving group in nucleophilic aromatic substitution (e.g., with OH^- or RO^-), requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .
  • Comparative Reactivity : Brominated analogs exhibit slower reaction kinetics compared to chloro derivatives due to larger atomic size but higher selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Table 1: Reactivity Comparison with Halogenated Analogs

HalogenAtomic Radius (Å)ElectronegativityRelative Reactivity (Suzuki Coupling)
Br1.142.96Moderate (t1/2_{1/2} = 4–6 h)
Cl0.993.16High (t1/2_{1/2} = 1–2 h)
F0.643.98Low (requires Pd(0) catalysts)
Data derived from halogen-dependent kinetic studies .

Q. What crystallographic techniques resolve contradictions in reported molecular conformations?

Methodological Answer: Discrepancies in dihedral angles (e.g., naphthalen-ol vs. bromophenyl torsion) are resolved via:

  • High-Resolution SC-XRD : Confirms a dihedral angle of 76.59±0.1176.59^\circ \pm 0.11^\circ between aromatic systems, stabilized by O–H⋯N hydrogen bonds .
  • DFT Calculations : Validate experimental data by modeling intramolecular interactions (e.g., B3LYP/6-31G* level) .
  • Packing Analysis : Identifies [100] chain formation via C–H⋯π and π–π stacking (centroid distance = 3.783 Å) .

Q. How does this compound interact with biological targets?

Methodological Answer: The amino and hydroxyl groups enable dual binding modes:

  • Enzyme Inhibition : Acts as a competitive inhibitor for oxidoreductases (e.g., IC50_{50} = 12.3 μM against cytochrome P450 3A4) via H-bonding to active-site residues .
  • Receptor Studies : Bromophenyl enhances hydrophobic interactions with GPCRs (e.g., serotonin receptors), validated by SPR assays (Kd=0.8μMK_d = 0.8 \, \mu\text{M}) .

Q. Table 2: Biological Activity Comparison

TargetAssay TypeResult (IC50_{50}/Kd_d)Reference Compound
Cytochrome P450 3A4Fluorescence12.3 μMKetoconazole (0.05 μM)
5-HT2A_{2A} ReceptorRadioligand binding0.8 μMRisperidone (0.2 nM)
Data from enzyme inhibition and receptor binding assays .

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